3-(3-Azetidinyl)-5-methoxypyridine Hydrochloride
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Overview
Description
The compound with the identifier “MFCD32662325” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32662325” involves multiple steps, each requiring precise reaction conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.
Step 3: Purification of the intermediate product through crystallization or chromatography.
Step 4: Final modification to introduce desired functional groups, often involving catalytic hydrogenation or oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of “MFCD32662325” is scaled up using large reactors and continuous flow systems. The process typically involves:
Bulk Synthesis: Large-scale condensation reactions in industrial reactors.
Purification: Use of industrial-scale chromatography or distillation units.
Quality Control: Rigorous testing to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
“MFCD32662325” undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of specific functional groups with others using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various derivatives of “MFCD32662325” with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
“MFCD32662325” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of “MFCD32662325” involves its interaction with specific molecular targets within biological systems. The compound binds to particular enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
“MFCD32662325” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar core structures but different functional groups, such as “MFCD32662326” and “MFCD32662327”.
Uniqueness: “MFCD32662325” exhibits distinct reactivity and biological activity due to its specific functional groups and molecular configuration, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H13ClN2O |
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Molecular Weight |
200.66 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-5-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-12-9-2-7(3-11-6-9)8-4-10-5-8;/h2-3,6,8,10H,4-5H2,1H3;1H |
InChI Key |
RLHPGJXJWHWUQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2CNC2.Cl |
Origin of Product |
United States |
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